molecular formula C15H15ClN2O2 B13286361 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide

Cat. No.: B13286361
M. Wt: 290.74 g/mol
InChI Key: KQBHDXHJZDXZOP-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with an aminomethyl (-CH₂NH₂) moiety and an N-(4-chlorophenyl) acetamide backbone.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H15ClN2O2/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14/h1-8H,9-10,17H2,(H,18,19)

InChI Key

KQBHDXHJZDXZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-(aminomethyl)phenol with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .

Scientific Research Applications

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy and chlorophenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several acetamide derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences from Target Compound Reference
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (7b) Phenoxy group with formyl (-CHO) substituent C₁₅H₁₂ClNO₃ 289.71 g/mol Formyl group instead of aminomethyl
N-(4-Chlorophenyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ag) Complex benzimidazole-sulfonyl and pyridyl-sulfinyl substituents C₃₄H₂₈ClF₃N₄O₆S₂ 785.21 g/mol Bulky heterocyclic substituents; sulfonyl/sulfinyl groups
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide Diethylamino (-N(C₂H₅)₂) substituent on the phenyl ring C₁₈H₂₁ClN₂O 316.83 g/mol Diethylamino group instead of phenoxy-aminomethyl
2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide (3n) Benzimidazole ring attached to acetamide C₂₁H₁₅ClN₄O₃ 406.82 g/mol Benzimidazole core instead of phenoxy group

Physicochemical Properties

  • logP and Solubility: The diethylamino derivative (logP = 4.315) is more lipophilic than the target compound, which likely has lower logP due to its polar aminomethyl group.
  • Melting Points : Analogs like 3c (N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide) exhibit melting points of 214–216°C , suggesting that the target compound may have similar thermal stability.

Spectral Characterization

  • 1H-NMR: Analogs such as 7b show characteristic acetamide NH peaks at δ 10.2–10.5 ppm and aromatic protons at δ 6.8–7.4 ppm . The target compound’s aminomethyl group would likely exhibit a singlet at δ 3.8–4.2 ppm for the -CH₂NH₂ moiety.
  • IR Spectroscopy : Acetamide C=O stretches appear at 1650–1680 cm⁻¹, while NH stretches for amines occur at 3300–3460 cm⁻¹ .

Biological Activity

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide, often referred to as compound I, is a chemical compound with the molecular formula C₁₅H₁₈ClN₃O₂ and a molecular weight of approximately 327.21 g/mol. Its unique structure includes an aminomethyl group attached to a phenoxy moiety and an N-(4-chlorophenyl)acetamide structure, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an anti-inflammatory and analgesic agent.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which play a critical role in the inflammatory response. The presence of the aminomethyl group enhances its interaction with biological targets, potentially modulating pain pathways effectively.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Preliminary investigations have indicated potential activity against various bacterial strains, although further studies are required to confirm these effects and elucidate the underlying mechanisms.

Anticancer Activity

The anticancer potential of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide has been explored in various studies. For instance, one study reported that this compound significantly enhanced apoptotic cell death in HepG2 cells, a human liver cancer cell line. The treated cells exhibited a substantial increase in both early and late apoptosis rates compared to untreated controls .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory responses and apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2-[4-(aminomethyl)phenoxy]acetamideLacks chlorine substitutionPotentially less potent but simpler structure
N-(4-chlorophenyl)acetamideDoes not contain phenoxy groupFocused on analgesic properties without phenolic activity
2-[4-(dimethylamino)phenoxy]acetamideDimethylamino instead of aminomethylMay exhibit different pharmacological profiles

The unique combination of the aminomethyl group with the chlorophenyl acetamide structure distinguishes this compound from others, potentially enhancing its biological activity and pharmacological utility.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide significantly reduced inflammation markers when administered in a carrageenan-induced edema model. The results indicated a dose-dependent response, suggesting its potential for therapeutic use in inflammatory conditions.

Study on Anticancer Properties

Another investigation focused on the anticancer effects of this compound against various tumor cell lines. The results showed that it induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .

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